molecular formula C19H18N6OS2 B2980337 N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide CAS No. 895110-41-5

N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide

Cat. No. B2980337
CAS RN: 895110-41-5
M. Wt: 410.51
InChI Key: UMIHFFOEZIWPOT-UHFFFAOYSA-N
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Description

N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H18N6OS2 and its molecular weight is 410.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anticancer Evaluation

Research has been conducted on novel compounds containing thiadiazole scaffolds for their potential anticancer activities. A study by Tiwari et al. (2017) involved the microwave-assisted facile synthesis of Schiff’s bases containing thiadiazole and benzamide groups, evaluated against several human cancer cell lines. Some compounds showed promising anticancer activity with GI50 values comparable to the standard drug Adriamycin, indicating a potential pathway for the development of new anticancer agents (Tiwari et al., 2017).

Antimicrobial Applications

Another study explored the antimicrobial potential of compounds with a thiadiazole structure. Joshi et al. (2021) synthesized a new series of fused 1,2,4-triazoles with antibacterial and antifungal activity, highlighting the potential of such compounds in combating microbial infections (Joshi et al., 2021).

Synthesis for Biological Activities

Further research into thiadiazole derivatives shows their broad pharmacological relevance. Gomha et al. (2017) reported on the synthesis of thiazole and thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents, demonstrating the effectiveness of these compounds against Hepatocellular carcinoma cell line (HepG-2) (Gomha et al., 2017).

Molecular Docking and ADMET Properties

The study by Tiwari et al. also included a molecular docking study to predict the probable mechanism of action of the synthesized compounds and a computational study to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This analysis showed good oral drug-like behavior, underscoring the importance of computational methods in the early stages of drug development (Tiwari et al., 2017).

properties

IUPAC Name

N-[3-[5-methyl-1-(4-propan-2-ylphenyl)triazol-4-yl]-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS2/c1-11(2)13-6-8-14(9-7-13)25-12(3)16(22-24-25)17-20-19(28-23-17)21-18(26)15-5-4-10-27-15/h4-11H,1-3H3,(H,20,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIHFFOEZIWPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C3=NSC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl)thiophene-2-carboxamide

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